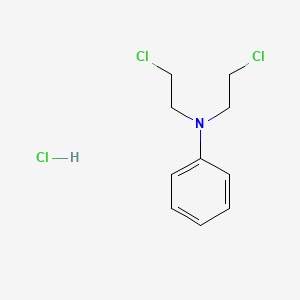

N,N-Bis(2-chloroethyl)aniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Bis(2-chloroethyl)aniline hydrochloride is a bioactive chemical.

科学的研究の応用

Synthesis Applications

Microwave-Assisted Synthesis : N,N-Bis(2-chloroethyl)aniline hydrochloride is used in the microwave-assisted synthesis of N-aryl piperazine hydrochlorides, offering faster reaction times compared to conventional methods (Jiang Jianhong, 2013). Similarly, it's utilized in the synthesis of N-Phenylpiperazine Hydrochloride under microwave irradiation, demonstrating convenience and reduced pollution (Zhou Wen-hua, 2012).

Epoxy Resin Analysis : N,N-Bis(2-chloroethyl)aniline hydrochloride is part of the analysis process for epoxy resins like N,N-diglycidylaniline, important for understanding resin impurities and formation mechanisms (Š. Podzimek et al., 1990).

Drug Delivery and Antitumor Activity

Magnetic Nanoparticle-Based Drug Delivery : This compound enhances the therapeutic capacity and improves the thermal stability of drugs used in brain tumor treatment. Magnetic nanoparticles (MNPs) coated with a polymer that includes N,N-Bis(2-chloroethyl)aniline hydrochloride demonstrate increased drug stability and targeted delivery (M. Hua et al., 2011).

Antitumor Activity of Derivatives : Chromium tricarbonyl complexes of N,N-Bis(2-chloroethyl)aniline derivatives were investigated for antileukemia properties, although they did not exhibit significant activity below lethal doses (R. B. King, O. von Stetten, 1974).

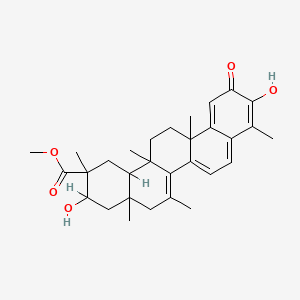

Homo-Aza-Steroidal Esters : The antitumor activity of homo-aza-steroidal esters of carboxylic derivatives of N,N-Bis(2-chloroethyl)aniline is discussed, highlighting the potential synergistic activity of the lactam and the aminophenoxyacetic acid part of these compounds (P. Catsoulacos, D. Catsoulacos, 1993).

DNA Crosslinking and Cytotoxicity Study : A study compared the cytotoxicity and DNA crosslinking abilities of aniline mustard derivatives including N,N-Bis(2-chloroethyl)aniline, finding correlations with biological activity (A. Sunters et al., 1992).

Chemical Synthesis and Properties

Synthesis of Aniline Derivatives : The compound is used in the synthesis of various aniline derivatives, demonstrating its versatility in organic chemistry (H. G. Jaisinghani, B. M. Khadilkar, 1997).

Herbicide Manufacturing : N,N-Bis(2-chloroethyl)aniline hydrochloride is utilized in the manufacture of selective herbicides effective for weed control in certain crops (A. Gorin et al., 2000).

Synthesis of Transition Metal Complexes : Its derivatives are synthesized and characterized for understanding their electrochemical properties and antioxidative activities (Huilu Wu et al., 2015).

特性

CAS番号 |

6150-64-7 |

|---|---|

製品名 |

N,N-Bis(2-chloroethyl)aniline hydrochloride |

分子式 |

C10H14Cl3N |

分子量 |

254.579 |

IUPAC名 |

Aniline, N,N-bis(2-chloroethyl)-, hydrochloride |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N,N-Bis(2-chloroethyl)aniline hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)

![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)